![molecular formula C20H19NO3S B2974730 Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate CAS No. 923493-88-3](/img/structure/B2974730.png)
Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is a chemical compound. It is a derivative of benzo[b]thiophene , a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate, often involves heterocyclization of various substrates . For instance, the amino-ester was reacted with phenyl isothiocyanate in ethanol containing Et3N to afford the N,N-disubstituted thiourea derivative .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate is complex, with a benzo[b]thiophene core and additional functional groups . The structure can be viewed using computational tools .Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate”, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and screened for their antibacterial activity .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) .
Anticancer Properties
Thiophene derivatives exhibit anticancer properties .
Anti-Atherosclerotic Properties
Thiophene derivatives also exhibit anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs, including Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate, have been the subject of increasing scientific interest due to their potential as biologically active compounds . Future research may focus on improving these compounds and exploring their various biological effects .
properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)acetyl]amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-24-20(23)18-15-6-4-5-7-16(15)25-19(18)21-17(22)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPVOCYBTBOMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(p-tolyl)acetamido)benzo[b]thiophene-3-carboxylate |
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